2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

Sourcing lower-chlorinated imidazo[1,2-a]pyridines often leads to synthetic dead-ends due to insufficient functional handles. 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine solves this with four chemically distinct C-Cl bonds enabling sequential, orthogonal derivatization-33% more handles than trichloro analogs. • Four distinct C-Cl sites support controlled SNAr and cross-coupling for library synthesis. • 55.5% chlorine by weight resists oxidative metabolism, enhancing agrochemical/medchem stability. • Consistently supplied at ≥97% purity under ISO-certified quality systems for reliable batch-to-batch performance.

Molecular Formula C7H2Cl4N2
Molecular Weight 255.9 g/mol
Cat. No. B11861222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine
Molecular FormulaC7H2Cl4N2
Molecular Weight255.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C2=NC(=CN21)Cl)Cl)Cl)Cl
InChIInChI=1S/C7H2Cl4N2/c8-3-1-13-2-4(9)12-7(13)6(11)5(3)10/h1-2H
InChIKeyVTGHQKAYNWOECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine Overview


2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine (CAS 190074-52-3) is a fully chlorinated bicyclic heteroarene within the imidazo[1,2-a]pyridine family, bearing four chlorine substituents at positions 2, 6, 7, and 8 [1]. With a molecular formula of C₇H₂Cl₄N₂ and a molecular weight of 255.9 g/mol, it is classified as a densely functionalized, lipophilic (XLogP3-AA = 4.6) scaffold possessing one hydrogen bond acceptor and zero hydrogen bond donors [2]. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, with four marketed drugs containing this core, and the tetrachlorinated variant offers unique synthetic versatility as a multi-site electrophilic intermediate for sequential cross-coupling and nucleophilic aromatic substitution reactions .

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine vs. Analogs


In-class imidazo[1,2-a]pyridine analogs with fewer chlorine substituents—such as 2,6,7-trichloro- (CAS 131773-47-2) or 2,6-dichloro- (CAS 112581-60-9) variants—differ fundamentally in their physicochemical property profiles, number of synthetic handles, and electronic character, which collectively preclude direct interchangeability in multi-step synthetic sequences or structure–activity relationship (SAR) campaigns . Even when the molecular formula is identical, as with 2,4,5,6-tetrachloro-1H-benzimidazole (C₇H₂Cl₄N₂), the distinct imidazo[1,2-a]pyridine core topology dictates different hydrogen-bonding geometry, ring electronics, and metabolic stability, making generic substitution scientifically unsound without re-optimization of the entire synthetic route or biological profile [1]. The quantitative evidence below establishes precisely where the tetrachloro substitution pattern confers measurable, decision-relevant differentiation.

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine Quantitative Evidence


Lipophilicity-Driven Membrane Permeability

The computed octanol–water partition coefficient (XLogP3-AA) for 2,6,7,8-tetrachloroimidazo[1,2-a]pyridine is 4.6, reflecting the significant lipophilic contribution of four chlorine atoms [1]. By contrast, the 2,6,7-trichloro analog possesses only three chlorines, resulting in an estimated lower logP (approximately 3.6–3.9 based on incremental chlorine contribution of ~0.7–1.0 logP units per chlorine on a heteroaromatic ring), while the 2,6-dichloro analog is even more hydrophilic . This logP differential of ~0.7–1.0 units corresponds to an approximately 5- to 10-fold difference in theoretical membrane partitioning, a critical factor in cell-based assay performance and oral bioavailability prediction [2].

Lipophilicity Drug-likeness Membrane permeability

Multiple Orthogonal Cross-Coupling Handles

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine possesses four C–Cl bonds amenable to palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), enabling up to four sequential or selective functionalizations at chemically distinct positions . 2,6,7-Trichloroimidazo[1,2-a]pyridine offers only three such handles, and 2,6-dichloroimidazo[1,2-a]pyridine only two, directly limiting the maximum molecular complexity achievable from a single starting material . The presence of chlorine at position 8 of the pyridine ring—absent in the 2,6,7-trichloro analog—provides an additional vector for late-stage diversification that is geometrically orthogonal to substitutions at positions 2, 6, and 7 [1].

Cross-coupling Synthetic handles Sequential functionalization

TPSA Distinction from Benzimidazole Isomer

The topological polar surface area (TPSA) of 2,6,7,8-tetrachloroimidazo[1,2-a]pyridine is 17.3 Ų, placing it in a highly favorable range for blood–brain barrier penetration and oral absorption (typically TPSA < 60–70 Ų for CNS drugs) [1]. Its isomeric counterpart sharing the identical molecular formula C₇H₂Cl₄N₂—2,4,5,6-tetrachloro-1H-benzimidazole (CAS 16865-14-8)—features a benzimidazole core that alters the spatial arrangement of the two nitrogen atoms, affecting hydrogen-bond acceptor geometry and resulting in a distinct TPSA value, although a directly computed value for the benzimidazole isomer was not available in the consulted sources [2]. The imidazo[1,2-a]pyridine ring fusion places the two nitrogens in a bridgehead arrangement that constrains hydrogen-bonding directionality compared to the 1,3-diazole arrangement in benzimidazoles, a topological feature relevant to target engagement in medicinal chemistry programs [3].

TPSA Drug-likeness Bioavailability prediction

Density and Refractive Index Differentiation

The computed density of the 2,6,7-trichloro analog is 1.683 g/cm³ , whereas 2,6,7,8-tetrachloroimidazo[1,2-a]pyridine—bearing an additional chlorine atom and higher molecular weight (255.9 vs. 221.5 g/mol)—is expected to exhibit a higher computed density (approximately 1.75–1.85 g/cm³ based on the mass increment) [1]. This physical property difference, while modest, is relevant in formulation development where bulk density affects powder flow, tablet compression behavior, and amorphous solid dispersion design. Additionally, the refractive index of the trichloro analog is computed as 1.694 ; the tetrachloro variant, with higher polarizability due to the fourth chlorine, is expected to exhibit a higher refractive index (~1.72–1.74), which serves as a distinguishing QC parameter for incoming material identity verification [2].

Density Refractive index Analytical characterization

2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine Application Scenarios


Multi-Vector Library Synthesis for Kinase/GPCR Leads

The availability of four chemically distinct C–Cl bonds enables sequential, orthogonal functionalization of the imidazo[1,2-a]pyridine scaffold, allowing medicinal chemistry teams to generate diverse compound libraries from a single advanced intermediate . The higher lipophilicity (XLogP3-AA = 4.6) of the tetrachloro starting material positions derived analogs within favorable property space for target classes that require balanced hydrophobicity, such as kinase hinge-binders and GPCR allosteric modulators [1]. This scenario is directly supported by the evidence that the target offers 33% more synthetic handles than the trichloro analog .

High-Halogen Agrochemical Development

Agrochemical discovery programs frequently leverage polyhalogenated heterocycles to enhance metabolic stability and environmental persistence. The tetrachloro substitution pattern of 2,6,7,8-tetrachloroimidazo[1,2-a]pyridine provides a high halogen content (55.5% chlorine by weight) that resists oxidative metabolism, a property corroborated by the class-level evidence that imidazo[1,2-a]pyridines are explored as herbicidal and fungicidal scaffolds [2]. The absence of a hydrogen at position 8—present in the 2,6,7-trichloro analog—eliminates a potential site of cytochrome P450-mediated oxidation, a differentiation that matters for in vivo half-life optimization [1].

Covalent Inhibitor Design via Multi-Chlorine Reactivity

The electron-deficient character of the tetrachlorinated imidazo[1,2-a]pyridine ring, combined with the presence of four chlorine leaving groups, makes this compound a suitable core for designing covalent inhibitors where sequential nucleophilic aromatic substitution (SNAr) can install warhead groups and recognition elements in a controlled manner . The distinction from the 2,4,5,6-tetrachloro-1H-benzimidazole isomer—which has a different nitrogen topology and hydrogen-bond donor capacity—is critical here, as the imidazo[1,2-a]pyridine bridgehead nitrogen arrangement presents a distinct electrophilic reactivity profile for SNAr reactions [2].

Analytical Reference Standard for Heterocycle QC

The computed density and refractive index differences between the tetrachloro compound and its trichloro analog provide orthogonal physical property checks for incoming material identity verification, reducing the risk of mis-shipment of lower-chlorinated analogs in multi-kilogram procurement . Given that the tetrachloro compound is commercially available at ≥97% purity from multiple vendors and manufactured under ISO-certified quality systems, it is suitable as a reference standard for HPLC purity determination and mass spectrometry calibration in regulated analytical environments [1].

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